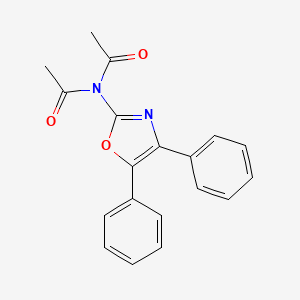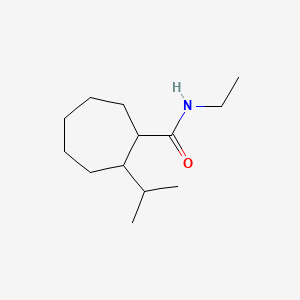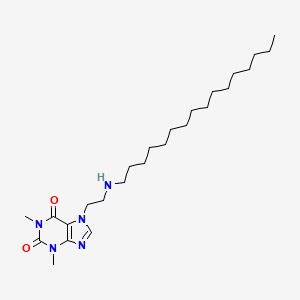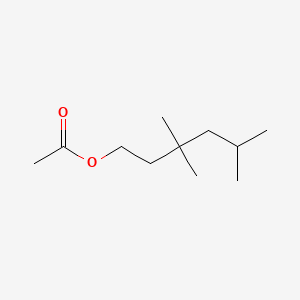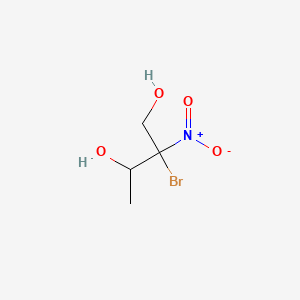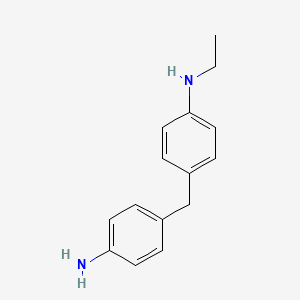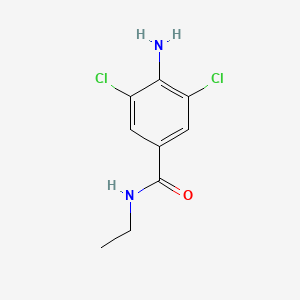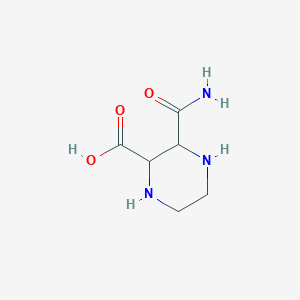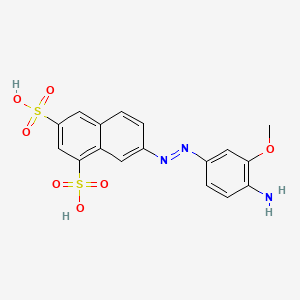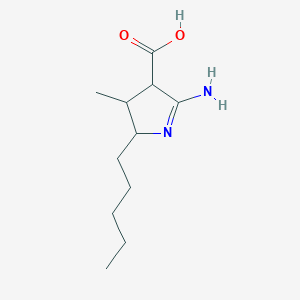
N-ethyl-3-(methylthio)-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-(methylthio)-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethyl group, a methylthio group, and a trifluoromethyl group attached to the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(methylthio)-N-(trifluoromethyl)aniline typically involves the reaction of 3-(methylthio)aniline with ethyl iodide and trifluoromethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-3-(methylthio)-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-ethyl-3-(methylthio)-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-ethyl-3-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-3-(methylthio)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-ethyl-N-(trifluoromethyl)aniline: Lacks the methylthio group, affecting its reactivity and applications.
3-(methylthio)-N-(trifluoromethyl)aniline: Lacks the ethyl group, altering its overall structure and function.
Uniqueness
N-ethyl-3-(methylthio)-N-(trifluoromethyl)aniline is unique due to the combination of the ethyl, methylthio, and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C10H12F3NS |
|---|---|
Peso molecular |
235.27 g/mol |
Nombre IUPAC |
N-ethyl-3-methylsulfanyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3NS/c1-3-14(10(11,12)13)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3 |
Clave InChI |
FFCFGCUSPWFYRZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC(=CC=C1)SC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


